Cas no 2445793-37-1 (1-(3-iodobenzoyl)-4-phenylpiperazine hydrochloride)

1-(3-Iodobenzoyl)-4-phenylpiperazine hydrochloride is a high-purity chemical compound primarily utilized in pharmaceutical research and organic synthesis. Its distinct structure, featuring a 3-iodobenzoyl moiety and a phenylpiperazine backbone, makes it a valuable intermediate for developing receptor-targeted ligands, particularly in neuropharmacology. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. This compound is characterized by its consistent quality, precise molecular weight (428.72 g/mol), and compatibility with various coupling reactions, enabling efficient derivatization. Its applications extend to preclinical studies involving serotonin and dopamine receptor modulation. Suitable for controlled laboratory use, it is supplied with detailed analytical documentation, including HPLC and NMR validation.
1-(3-iodobenzoyl)-4-phenylpiperazine hydrochloride structure
2445793-37-1 structure
Product name:1-(3-iodobenzoyl)-4-phenylpiperazine hydrochloride
CAS No:2445793-37-1
MF:C17H18ClIN2O
MW:428.695095539093
MDL:MFCD32692050
CID:5452819
PubChem ID:154832955

1-(3-iodobenzoyl)-4-phenylpiperazine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Methanone, (3-iodophenyl)(4-phenyl-1-piperazinyl)-, hydrochloride (1:1)
    • 2445793-37-1
    • 1-(3-iodobenzoyl)-4-phenylpiperazine hydrochloride
    • EN300-26871881
    • (3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone;hydrochloride
    • Z4497121455
    • MDL: MFCD32692050
    • Inchi: 1S/C17H17IN2O.ClH/c18-15-6-4-5-14(13-15)17(21)20-11-9-19(10-12-20)16-7-2-1-3-8-16;/h1-8,13H,9-12H2;1H
    • InChI Key: IUGZCYGIOYMAHI-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC(=C1)C(N1CCN(C2C=CC=CC=2)CC1)=O.Cl

Computed Properties

  • Exact Mass: 428.01524g/mol
  • Monoisotopic Mass: 428.01524g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 349
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.6Ų

1-(3-iodobenzoyl)-4-phenylpiperazine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P028VWG-50mg
1-(3-iodobenzoyl)-4-phenylpiperazinehydrochloride
2445793-37-1 95%
50mg
$448.00 2024-05-21
Enamine
EN300-26871881-0.05g
1-(3-iodobenzoyl)-4-phenylpiperazine hydrochloride
2445793-37-1 95.0%
0.05g
$312.0 2025-03-20
Enamine
EN300-26871881-0.1g
1-(3-iodobenzoyl)-4-phenylpiperazine hydrochloride
2445793-37-1 95.0%
0.1g
$376.0 2025-03-20
Aaron
AR028W4S-50mg
1-(3-iodobenzoyl)-4-phenylpiperazinehydrochloride
2445793-37-1 95%
50mg
$454.00 2023-12-15
1PlusChem
1P028VWG-100mg
1-(3-iodobenzoyl)-4-phenylpiperazinehydrochloride
2445793-37-1 95%
100mg
$527.00 2024-05-21
Aaron
AR028W4S-100mg
1-(3-iodobenzoyl)-4-phenylpiperazinehydrochloride
2445793-37-1 95%
100mg
$542.00 2023-12-15

1-(3-iodobenzoyl)-4-phenylpiperazine hydrochloride Related Literature

Additional information on 1-(3-iodobenzoyl)-4-phenylpiperazine hydrochloride

1-(3-IodoBenzoyl)-4-PhenylPiperazine Hydrochloride: A Comprehensive Overview

1-(3-IodoBenzoyl)-4-PhenylPiperazine Hydrochloride (CAS No. 2445793-37-1) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and related research areas. In this article, we delve into the structural characteristics, synthesis methods, pharmacological properties, and recent advancements associated with this compound.

The molecular structure of 1-(3-IodoBenzoyl)-4-PhenylPiperazine Hydrochloride is characterized by a piperazine ring substituted with a 3-iodobenzoyl group and a phenyl group. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is a common structural element in various bioactive compounds. The substitution pattern in this compound introduces steric and electronic effects that influence its reactivity and biological activity. The presence of the iodine atom in the benzoyl group adds further complexity to the molecule, potentially enhancing its pharmacokinetic properties.

Recent studies have explored the synthesis of 1-(3-IodoBenzoyl)-4-PhenylPiperazine Hydrochloride through various routes. One notable approach involves the coupling reaction between 3-iodobenzoyl chloride and 4-phenylpiperazine in the presence of a base. This method ensures high yield and purity, making it suitable for large-scale production. Researchers have also investigated alternative synthetic pathways to optimize reaction conditions and minimize by-products, thereby improving the overall efficiency of the process.

The pharmacological properties of 1-(3-IodoBenzoyl)-4-PhenylPiperazine Hydrochloride have been extensively studied in recent years. Preclinical studies suggest that this compound exhibits potent activity against certain disease models, particularly in the areas of neurology and oncology. For instance, its ability to modulate specific receptor systems has been highlighted as a potential therapeutic avenue for treating neurological disorders such as epilepsy and Parkinson's disease.

In addition to its pharmacological applications, 1-(3-IodoBenzoyl)-4-PhenylPiperazine Hydrochloride has also been explored for its role in chemical biology. Its unique structure allows for further functionalization, enabling researchers to develop derivatives with enhanced bioactivity or improved pharmacokinetic profiles. This versatility underscores its importance as a lead compound in drug discovery programs.

Recent advancements in computational chemistry have provided new insights into the molecular interactions of 1-(3-IodoBenzoyl)-4-PhenylPiperazine Hydrochloride. Molecular docking studies have revealed key binding modes that contribute to its biological activity, paving the way for rational drug design strategies. Furthermore, spectroscopic techniques such as NMR and X-ray crystallography have been employed to elucidate its three-dimensional structure, which is crucial for understanding its interactions with biological targets.

The future prospects for 1-(3-IodoBenzoyl)-4-PhenylPiperazine Hydrochloride are promising, with ongoing research focusing on optimizing its therapeutic potential. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical applications. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical science.

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